N-(2-ethylhexyl)-2-methoxybenzamide
Description
N-(2-Ethylhexyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzene ring and an N-(2-ethylhexyl) side chain.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H25NO2/c1-4-6-9-13(5-2)12-17-16(18)14-10-7-8-11-15(14)19-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3,(H,17,18) |
InChI Key |
AUQMFBHDGMPFQQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OC |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
YM-43611 (N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide)
- Key Features: 5-Chloro and 4-cyclopropylcarbonylamino substituents enhance dopamine D3/D4 receptor antagonism . The benzyl-pyrrolidinyl group optimizes receptor binding via steric and electronic interactions.
- Comparison :
- The ethylhexyl chain in the target compound lacks the chlorine and cyclopropyl groups, likely reducing receptor affinity but improving lipophilicity for passive membrane diffusion.
N-(2-Bromo-4-fluorophenyl)-2-methoxybenzamide
- Comparison: The ethylhexyl group replaces halogens, reducing electronegativity but increasing hydrophobicity, which may favor non-polar environments like lipid bilayers.
Pharmacophore Models and Receptor Targeting
Tropane Derivatives (e.g., N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide)
Physicochemical Properties
Notes:
- The ethylhexyl group increases LogP compared to halogenated analogs, suggesting higher membrane permeability but lower aqueous solubility.
- Polar groups (e.g., pyrrolidinyl in YM-43611) improve solubility in organic solvents like DMF .
Preparation Methods
Acid Chloride Aminolysis Route
The most widely reported method for benzamide synthesis involves the reaction of an acid chloride with a primary or secondary amine. For N-(2-ethylhexyl)-2-methoxybenzamide, this pathway begins with the conversion of 2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent aminolysis with 2-ethylhexylamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) yields the target amide.
Procedure :
-
Acid Chloride Formation : 2-Methoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) under anhydrous conditions for 3–4 hours. Excess SOCl₂ is removed via distillation.
-
Aminolysis : The crude acid chloride is dissolved in dry dichloromethane and cooled to 0–5°C. 2-Ethylhexylamine (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl. The mixture is stirred for 12 hours at room temperature.
-
Workup : The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. The product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
Ester Aminolysis Pathway
An alternative route involves the aminolysis of methyl 2-methoxybenzoate with 2-ethylhexylamine. This method avoids handling corrosive acid chlorides and is suitable for large-scale synthesis.
Procedure :
-
Ester Preparation : 2-Methoxybenzoic acid is esterified with methanol using H₂SO₄ as a catalyst, yielding methyl 2-methoxybenzoate.
-
Aminolysis : Methyl 2-methoxybenzoate (1.0 equiv) is reacted with 2-ethylhexylamine (2.0 equiv) in toluene at 110°C for 24 hours. The reaction is catalyzed by sodium methoxide (0.1 equiv).
-
Workup : The mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water, and dried over MgSO₄. The product is distilled under reduced pressure.
Key Data :
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for amide bond formation. A modified protocol using 2-methoxybenzoic acid, 2-ethylhexylamine, and a coupling agent (e.g., HATU) under microwave conditions achieves completion in 15–20 minutes.
Procedure :
-
Reaction Setup : 2-Methoxybenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) are dissolved in DMF. 2-Ethylhexylamine (1.1 equiv) is added.
-
Irradiation : The mixture is subjected to microwave irradiation at 100°C (300 W) for 15 minutes.
-
Workup : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Key Data :
Enzymatic Catalysis
Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-methoxybenzoic acid and 2-ethylhexylamine in a solvent-free system.
Procedure :
-
Enzymatic Reaction : 2-Methoxybenzoic acid (1.0 equiv), 2-ethylhexylamine (1.2 equiv), and CAL-B (10 wt%) are mixed at 60°C for 48 hours.
-
Workup : The enzyme is filtered, and the product is purified via vacuum distillation.
Key Data :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Aminolysis | 70–85 | 12–24 hours | High | Moderate |
| Ester Aminolysis | 65–75 | 24 hours | Moderate | Low |
| Microwave-Assisted | 80–90 | 15 minutes | Low | High |
| Enzymatic Catalysis | 50–60 | 48 hours | Low | High |
Industrial-Scale Considerations and Optimization
Solvent Selection and Recycling
Toluene and dichloromethane are preferred for large-scale reactions due to their low cost and ease of removal. Solvent recycling systems can reduce environmental impact and operational costs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-ethylhexyl)-2-methoxybenzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling 2-methoxybenzoic acid with 2-ethylhexylamine using carbodiimide-based reagents (e.g., DCC) and catalysts (e.g., DMAP) in anhydrous solvents like dichloromethane. To improve yields:
- Optimize stoichiometry (1:1.2 molar ratio of acid to amine).
- Use inert atmosphere to prevent side reactions.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Data :
| Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| DCC | DCM | DMAP | 75–85 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
- Structural Confirmation : Use - and -NMR to confirm methoxy (-OCH), amide (-CONH-), and ethylhexyl substituents. Compare with reference spectra in PubChem or DSSTox .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]) using ESI-MS.
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer :
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values .
- Antimicrobial Screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Solubility : Determine in DMSO, ethanol, and PBS for assay compatibility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, alkyl chain length) impact the bioactivity of 2-methoxybenzamide derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied alkyl chains (e.g., ethylhexyl vs. methyl or propyl) or methoxy group positions.
- Biological Testing : Compare IC values in antiproliferative assays. For example, ethylhexyl groups may enhance lipid solubility and membrane permeability, improving activity .
- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., FtsZ protein in bacteria) .
Q. What mechanisms underlie the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Acidic conditions may cleave the amide bond, yielding 2-methoxybenzoic acid and 2-ethylhexylamine .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation.
Q. How can contradictions in biological activity data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., incubation time, serum concentration).
- Dose-Response Validation : Repeat assays with triplicate measurements and statistical analysis (e.g., ANOVA).
- Control Compounds : Include reference drugs (e.g., paclitaxel for cytotoxicity) to calibrate inter-lab variability .
Q. What advanced analytical techniques are required to study metabolite formation in in vivo models?
- Methodological Answer :
- LC-MS/MS : Identify metabolites in plasma or tissue homogenates. Look for hydroxylation or glucuronidation products.
- Isotope Labeling : Use -labeled compound to track metabolic pathways.
- Microsomal Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to predict hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
